molecular formula C14H11Cl2FN2O3 B13925901 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid

Cat. No.: B13925901
M. Wt: 345.1 g/mol
InChI Key: DHGNRQMINQYQNZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid is a complex organic compound with a molecular formula of C14H11Cl2FN2O3 and a molecular weight of 345.15 g/mol This compound is characterized by the presence of chlorine, fluorine, and methoxybenzyl groups attached to a nicotinic acid core

Preparation Methods

The synthesis of 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of chlorine and fluorine atoms.

    Coupling: Attachment of the methoxybenzyl group to the amino group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11Cl2FN2O3

Molecular Weight

345.1 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-4-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11Cl2FN2O3/c1-22-8-4-2-7(3-5-8)6-18-11-9(14(20)21)12(15)19-13(16)10(11)17/h2-5H,6H2,1H3,(H,18,19)(H,20,21)

InChI Key

DHGNRQMINQYQNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=NC(=C2F)Cl)Cl)C(=O)O

Origin of Product

United States

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